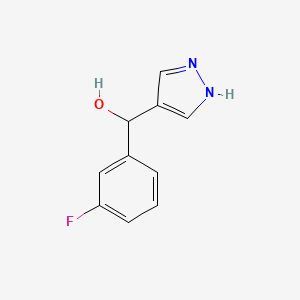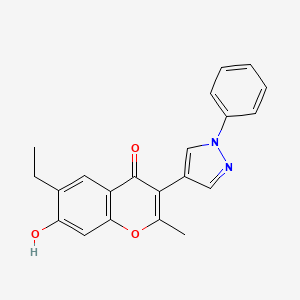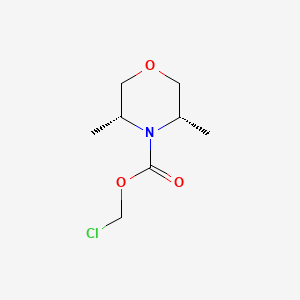
(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol . This compound is characterized by its specific stereochemistry, which is indicated by the (3R,5s) configuration. It is a white to pale yellow powder and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate typically involves the reaction of 3,5-dimethylmorpholine with chloromethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted morpholine derivatives.
Oxidation Reactions: Products include oxidized morpholine derivatives.
Reduction Reactions: Products include reduced morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5S)-3,5-Dimethylmorpholine: A similar compound with a different functional group.
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Another compound with similar stereochemistry but different functional groups.
Uniqueness
(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C8H14ClNO3 |
|---|---|
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
chloromethyl (3R,5S)-3,5-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C8H14ClNO3/c1-6-3-12-4-7(2)10(6)8(11)13-5-9/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI-Schlüssel |
VHFSAFNPXFRUNE-KNVOCYPGSA-N |
Isomerische SMILES |
C[C@@H]1COC[C@@H](N1C(=O)OCCl)C |
Kanonische SMILES |
CC1COCC(N1C(=O)OCCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


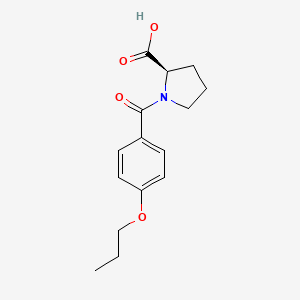
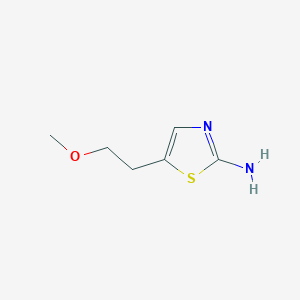
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol](/img/structure/B13074370.png)
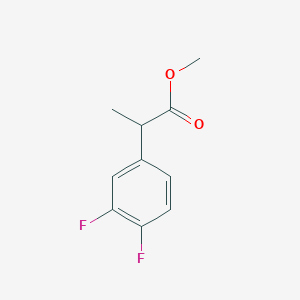

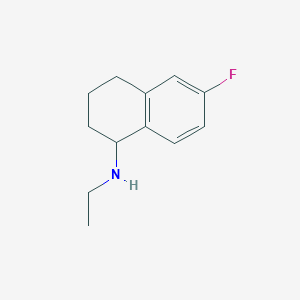
![3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074386.png)
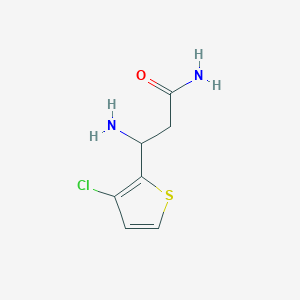

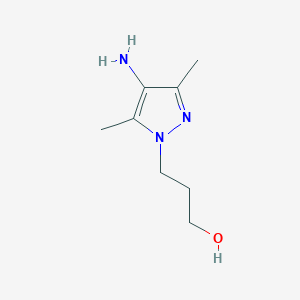
![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
